molecular formula C22H28N2O4 B6506363 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 946208-67-9

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

Cat. No.: B6506363
CAS No.: 946208-67-9
M. Wt: 384.5 g/mol
InChI Key: MGLRAPDJFSNRDK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a benzamide derivative characterized by a trimethoxy-substituted benzoyl group and a tetrahydroquinoline-containing ethylamine side chain. The tetrahydroquinoline moiety in the side chain introduces a partially saturated heterocyclic system, which may influence lipophilicity and receptor-binding interactions compared to purely aromatic analogs .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-24-11-5-6-16-12-15(7-8-18(16)24)9-10-23-22(25)17-13-19(26-2)21(28-4)20(14-17)27-3/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRAPDJFSNRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Trimethoxybenzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline can be synthesized via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling of the Two Moieties: The final step involves coupling the trimethoxybenzamide core with the tetrahydroquinoline moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming the corresponding amine.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of acids or halogens in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound may be used in studies investigating its effects on cellular pathways and mechanisms.

    Pharmacology: Research into its potential as an anti-cancer, anti-inflammatory, or neuroprotective agent.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide involves its interaction with specific molecular targets. These may include enzymes such as tubulin or receptors involved in cellular signaling pathways. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide core with 3,4-dimethoxy substitution and a phenethylamine side chain.
  • Properties : Melting point = 90°C; synthesized in 80% yield via 30-minute reaction .
  • Comparison : The 3,4,5-trimethoxy variant adds a third methoxy group, increasing steric hindrance and electron density. This may reduce solubility in polar solvents but enhance π-π stacking interactions in biological systems.

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)

  • Structure : Salicylamide (2-hydroxybenzamide) with 3,4-dimethoxy phenethylamine.
  • Properties : Melting point = 96°C; 34% yield after 6-hour reaction .
  • Comparison : The hydroxyl group in Rip-D introduces hydrogen-bonding capacity absent in the trimethoxy compound. However, the trimethoxy derivative’s lack of acidic protons may improve metabolic stability.

Side Chain Modifications

N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide

  • Structure: Features a trifluoromethyl-substituted benzamide and a morpholine-tetrahydroquinoline hybrid side chain.
  • Properties : Molecular weight = 515.57 g/mol (calculated); ChemSpider ID: 922113-45-9 .
  • Comparison: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating trimethoxy group. This substitution could alter binding affinity in targets sensitive to electronic effects (e.g., enzymes or receptors). The morpholine ring in the side chain may enhance solubility compared to the purely hydrocarbon tetrahydroquinoline in the target compound.

Functional Group Diversity in Benzamide Derivatives

highlights benzamides with agrochemical applications, such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), which bears halogen substituents and an ethoxymethoxy group. These modifications prioritize hydrophobic interactions and resistance to hydrolysis, unlike the target compound’s polar methoxy groups .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
3,4,5-Trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide C₂₆H₃₁N₃O₅ (estimated) ~477.55 Not reported Not reported 3,4,5-Trimethoxybenzamide; tetrahydroquinoline
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 90 80 3,4-Dimethoxybenzamide
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-2-(trifluoromethyl)benzamide C₂₇H₂₉F₃N₄O₂ 515.57 Not reported Not reported 2-Trifluoromethylbenzamide; morpholine
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (155) C₂₂H₂₂N₈O₂ 454.47 Not reported Not reported Quinazolinone; purine

Research Implications and Structure-Activity Relationships (SAR)

  • Methoxy Substitution : Increasing methoxy groups (e.g., from Rip-B’s 3,4-dimethoxy to the target’s 3,4,5-trimethoxy) may enhance interactions with hydrophobic pockets in biological targets but reduce aqueous solubility.
  • Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group in ’s compound suggests divergent applications (e.g., antifungal or kinase inhibition) compared to the target’s electron-rich trimethoxy system .

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